Cas no 1804666-92-9 (5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride)

5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride is a versatile sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical development. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, while the bromo and difluoromethyl substituents enhance its utility in cross-coupling reactions and bioisosteric applications. The hydroxyl group further provides a site for functionalization, increasing its adaptability in medicinal chemistry. This compound is particularly valuable in the synthesis of biologically active compounds, offering precise control over molecular structure. Its stability and reactivity make it a preferred choice for researchers working on sulfonamide-based drug candidates and agrochemicals.
5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride structure
1804666-92-9 structure
商品名:5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride
CAS番号:1804666-92-9
MF:C6H3BrClF2NO3S
メガワット:322.511725664139
CID:4862367

5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride
    • インチ: 1S/C6H3BrClF2NO3S/c7-2-1-11-6(15(8,13)14)3(4(2)12)5(9)10/h1,5H,(H,11,12)
    • InChIKey: YZFTYNLFUDHEJJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CNC(=C(C(F)F)C1=O)S(=O)(=O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 465
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 71.6

5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029058623-1g
5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride
1804666-92-9 97%
1g
$1,549.60 2022-04-01

5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride 関連文献

5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chlorideに関する追加情報

5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride: A Comprehensive Overview

The compound 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride (CAS No. 1804666-92-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. The presence of a bromine atom at the 5-position, a difluoromethyl group at the 3-position, and a hydroxyl group at the 4-position on the pyridine ring introduces unique electronic and steric properties, making it a valuable substrate for further chemical transformations.

Recent advancements in synthetic chemistry have highlighted the importance of 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride in the development of bioactive molecules. Researchers have explored its role as a key intermediate in the synthesis of novel sulfonamide derivatives, which exhibit promising anti-inflammatory and antimicrobial activities. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated that derivatives of this compound can modulate key enzymes involved in inflammatory pathways, offering potential therapeutic benefits for conditions such as arthritis and neuroinflammation.

The synthesis of 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride typically involves multi-step reactions, including nucleophilic aromatic substitution and oxidation processes. The incorporation of a sulfonyl chloride group at the 2-position of the pyridine ring is achieved through a carefully controlled reaction sequence that ensures high yields and purity. The presence of electron-withdrawing groups (such as bromine and difluoromethyl) on the aromatic ring facilitates these transformations by activating specific positions for substitution reactions.

In terms of chemical properties, 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride exhibits good solubility in organic solvents such as dichloromethane and acetonitrile, making it suitable for various solution-phase reactions. Its reactivity towards nucleophiles is enhanced by the electron-withdrawing effects of the sulfonyl chloride group, which makes it an excellent electrophilic partner in coupling reactions. This property has been exploited in the development of novel materials with tailored electronic properties for applications in organic electronics.

One emerging area of research involving this compound is its use in click chemistry applications. Scientists have reported that 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride can serve as a versatile building block for constructing complex molecular architectures through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This approach has enabled the rapid assembly of bioactive molecules with high precision, opening new avenues for drug discovery.

Moreover, recent studies have focused on the environmental impact and sustainability aspects of synthesizing 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride. Researchers have developed greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These advancements align with global efforts to promote sustainable chemistry practices while maintaining high standards of product quality.

In conclusion, 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an essential intermediate in modern chemical synthesis. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.

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